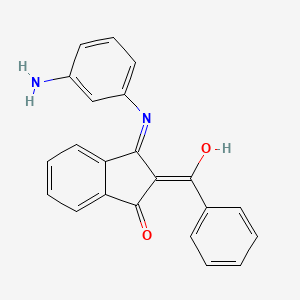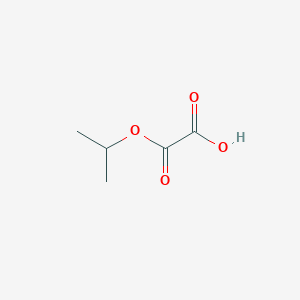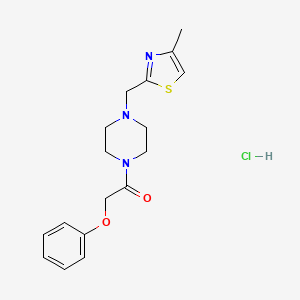
3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one, also known as 3-APA, is a heterocyclic compound that has multiple applications in scientific research. It is a versatile compound that can be used as a starting material for synthesis of other compounds, as a reaction intermediate, and as a tool to study biochemical and physiological effects.
Scientific Research Applications
Conformational Studies and Helical Structures
Research has explored synthetic peptides containing amino acid derivatives, highlighting the importance of structural arrangement in polypeptide helices. For instance, Roy et al. (2004) conducted conformational studies on a synthetic 11-amino acid peptide, revealing insights into how the insertion of beta residues into a polypeptide helix can be achieved without significant distortion (Roy, Karle, Raghothama, & Balaram, 2004).
Catalysts in Chemical Reactions
The use of catalysts in chemical synthesis is also a significant area of research. For example, Uraguchi and Terada (2004) found that phosphoric acid derivatives are highly effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines, underlining the role of catalysts in enantioselective reactions (Uraguchi & Terada, 2004).
Synthesis of Functionalized Indene Derivatives
The synthesis of diverse indene derivatives is an area of interest in organic chemistry. Magar and Lee (2013) demonstrated a method for synthesizing functionalized indene derivatives through a three-component coupling reaction under catalyst-free thermal conditions (Magar & Lee, 2013).
Applications in Organic Synthesis
Pillai (1980) reviewed the applications of light-sensitive protecting groups, such as 2-nitrobenzyl and benzyloxycarbonyl, in the synthesis of organic compounds. This research highlights the importance of these groups in syntheses involving polyfunctional molecules, particularly in carbohydrate chemistry, nucleotide synthesis, and peptide synthesis on polymeric supports (Pillai, 1980).
Catalytic Activity in Hydrogenation Reactions
Özdemir et al. (2012) explored the catalytic activity of certain compounds in the transfer hydrogenation reaction of various ketones, showing the utility of these compounds in efficient catalyst systems (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Photoredox Catalysis in Bond Formation
Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing an innovative approach in synthesis using redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).
Vibrational Assignment and Crystal Structure Studies
Tayyari et al. (2013) synthesized 3-Amino-1-phenyl-2-buten-1-one and studied its structure through X-ray crystallography and density functional theory, providing insights into the vibrational properties and theoretical aspects of such compounds (Tayyari, Ghafari, Jamialahmadi, Chahkandi, Patrick, & Wang, 2013).
properties
IUPAC Name |
(2E)-3-(3-aminophenyl)imino-2-[hydroxy(phenyl)methylidene]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22(26)19(20)21(25)14-7-2-1-3-8-14/h1-13,25H,23H2/b21-19+,24-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZAGIEDMULIC-XONDRHNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2869098.png)
![2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2869099.png)


![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)

![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)




